molecular formula C23H34O5 B15290133 (3R)-Treprostinil

(3R)-Treprostinil

Cat. No.: B15290133
M. Wt: 390.5 g/mol
InChI Key: PAJMKGZZBBTTOY-KWLWEVDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-Treprostinil is a synthetic analogue of prostacyclin, a naturally occurring molecule in the body that plays a crucial role in vasodilation and inhibition of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension (PAH) to improve exercise capacity and symptoms associated with the condition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-Treprostinil involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core prostacyclin structure, followed by the introduction of the (3R)-hydroxy group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R)-Treprostinil undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxy group to a ketone or aldehyde.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation often uses reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can revert these to alcohols.

Scientific Research Applications

(3R)-Treprostinil has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study prostacyclin analogues and their chemical properties.

    Biology: Research focuses on its role in cellular signaling pathways and its effects on various cell types.

    Medicine: Extensive studies are conducted on its efficacy and safety in treating PAH and other cardiovascular conditions.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

(3R)-Treprostinil exerts its effects by binding to prostacyclin receptors on the surface of cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation, which are beneficial in treating PAH.

Comparison with Similar Compounds

Similar Compounds

    Epoprostenol: Another prostacyclin analogue used in PAH treatment.

    Iloprost: A synthetic analogue with similar vasodilatory properties.

    Selexipag: A non-prostanoid prostacyclin receptor agonist.

Uniqueness

(3R)-Treprostinil is unique due to its specific stereochemistry, which enhances its stability and efficacy compared to other prostacyclin analogues. Its longer half-life allows for more convenient dosing regimens, making it a preferred choice in clinical settings.

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3R)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid

InChI

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17+,18+,19-,21+/m0/s1

InChI Key

PAJMKGZZBBTTOY-KWLWEVDOSA-N

Isomeric SMILES

CCCCC[C@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.